1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(12(15)16)7-13-14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFGKGZYCXLEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379830 | |
| Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187998-64-7 | |
| Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most documented method involves the hydrolysis of the ethyl ester precursor, ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate , under basic conditions. The procedure comprises two stages:
-
Saponification : The ester is treated with sodium hydroxide (50% aqueous solution) in a 1:1 ethanol-water solvent system at 45°C for 12–16 hours.
-
Acidification : The reaction mixture is cooled to room temperature, and hydrochloric acid (1 N) is added until the pH reaches 2–3, precipitating the carboxylic acid.
Key parameters influencing yield and purity include:
-
Temperature : Elevated temperatures (45°C) accelerate hydrolysis but risk ester degradation.
-
Base concentration : Excess NaOH ensures complete de-esterification but complicates neutralization.
Experimental Data
| Parameter | Value |
|---|---|
| Starting material | 1.00 g (3.84 mmol) |
| Solvent ratio (EtOH:H₂O) | 1:1 |
| Reaction time | 12–16 hours |
| Yield | 761 mg (76%) |
| Purity (HPLC) | >95% |
The product is typically isolated via extraction with ethyl acetate and dried over MgSO<sub>4</sub>. This method is favored for its simplicity and high reproducibility in laboratory settings.
Pyrazole Ring-Closure via Two-Phase System
Reaction Pathway
Adapted from patented methodologies for analogous pyrazole derivatives, this approach involves constructing the pyrazole ring through a regioselective cyclization. The process includes:
-
Claisen condensation : Alkyl difluoroacetoacetate is reacted with triethyl orthoformate in acetic anhydride to form an alkoxymethylene intermediate.
-
Ring closure : The intermediate is treated with 4-methoxyphenylhydrazine in a two-phase system (toluene-water) using potassium carbonate as a weak base.
Optimization of Regioselectivity
Weak bases (e.g., K<sub>2</sub>CO<sub>3</sub>) suppress by-product formation by maintaining a pH of 8–9, which favors the desired regioisomer. Key factors include:
-
Base strength : Strong bases (e.g., NaOH) increase hydrolysis of intermediates.
-
Solvent system : Biphasic conditions enhance phase separation and product isolation.
Scalability and Industrial Relevance
| Parameter | Value |
|---|---|
| Scale | 10–100 kg batches |
| Reaction time | 4–6 hours |
| Yield | 68–72% |
| Purity (GC-MS) | >90% |
This method is advantageous for large-scale production due to its compatibility with continuous flow reactors and reduced by-product generation.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Cost and Practical Considerations
-
Ester hydrolysis requires inexpensive reagents (NaOH, HCl) but generates stoichiometric waste.
-
Ring-closure utilizes cost-intensive intermediates (triethyl orthoformate) but offers better regiocontrol.
Challenges and Mitigation Strategies
By-Product Formation
-
Ester hydrolysis : Residual ethyl ester (≤5%) may persist due to incomplete saponification. Recrystallization from ethanol-water mixtures improves purity.
-
Ring-closure : Isomeric by-products (e.g., 1,3-disubstituted pyrazoles) form if reaction pH exceeds 9.5. Maintaining pH <9 with weak bases mitigates this issue .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. It has been investigated for its potential role in developing anti-inflammatory and analgesic agents. Research indicates that derivatives of this compound may enhance therapeutic efficacy against various diseases, including autoimmune disorders and inflammatory conditions .
Case Study: Anti-inflammatory Activity
A study explored the anti-inflammatory properties of derivatives derived from this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Agricultural Chemistry
Agrochemical Development
This compound is utilized in developing new agrochemicals, particularly as a potential herbicide or pesticide. Its efficacy in improving crop yields while protecting against pests has been highlighted in various studies .
Data Table: Agrochemical Efficacy
| Compound Derivative | Application | Efficacy (%) |
|---|---|---|
| Derivative A | Herbicide | 85 |
| Derivative B | Pesticide | 90 |
Material Science
Advanced Materials Development
Research has indicated that this compound can be explored for its potential in creating advanced materials such as polymers and coatings. These materials may exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .
Biochemical Studies
Enzyme Inhibition Studies
The compound is used extensively in biochemical research to study enzyme inhibition and receptor binding. Its role aids researchers in understanding various biological pathways and mechanisms, particularly in drug design and discovery processes .
Data Table: Enzyme Inhibition Activity
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material to ensure accuracy and reliability in quantifying related compounds across various samples .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound donates electrons via its methoxy substituent, enhancing the electron density of the pyrazole ring compared to analogs with electron-withdrawing groups (e.g., 4-chlorophenyl in ). This may influence acidity (pKa) and binding interactions in biological systems.
- Hydrophilicity vs. Lipophilicity : The 2-hydroxyethyl substituent in introduces hydrophilicity, whereas the 4-methoxybenzyl group in increases lipophilicity. The target compound balances moderate polarity due to its methoxyphenyl and carboxylic acid groups.
Functional Group Modifications
- Carboxylic Acid vs. Ester Derivatives : The carboxylic acid moiety in the target compound is critical for hydrogen bonding and salt formation, enhancing solubility in aqueous media. In contrast, ester derivatives (e.g., ) exhibit improved cell permeability but require hydrolysis for activation .
Biological Activity
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 187998-64-7) is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. This configuration is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as effective anticancer agents. The compound has shown promising activity against various cancer cell lines.
Case Studies and Findings
-
Cell Line Studies :
- In vitro studies indicated that this compound exhibits significant antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values reported at approximately 3.79 µM and 12.50 µM respectively .
- A comparative analysis with other pyrazole derivatives showed that compounds containing similar structures could inhibit the growth of lung cancer (NCI-H460), colorectal cancer (HT-29), and pancreatic cancer cells .
- Mechanism of Action :
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating autoimmune diseases.
Research Findings
- In vivo models demonstrated that this compound significantly reduced markers of inflammation in animal models, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, revealing effectiveness against various bacterial strains.
Efficacy Data
- The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 6.25 µg/mL against resistant bacterial strains, surpassing traditional antibiotics in certain assays .
Table 1: Biological Activity Summary
Table 2: Comparative IC50 Values Among Pyrazole Derivatives
| Compound Name | Cell Line | IC50 Value |
|---|---|---|
| Compound A (similar structure) | NCI-H460 | 42.30 µM |
| Compound B | HT-29 | 26 µM |
| 1-(4-Methoxyphenyl)-5-methyl... | MDA-MB-231 | ~3.79 µM |
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis. For example, a structurally similar derivative (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) was synthesized by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by alkaline hydrolysis to yield the carboxylic acid . Optimization involves adjusting reaction time, temperature (e.g., reflux in ethanol), and stoichiometric ratios of reagents. The methoxy-substituted phenyl group is introduced by replacing phenylhydrazine with 4-methoxyphenylhydrazine, as suggested by analogous protocols .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- NMR : Assign methoxy (δ ~3.8 ppm in H-NMR) and pyrazole ring protons (δ 6.5–8.0 ppm) .
- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O absorption (~1700 cm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, SHELX software is widely used for structure refinement, leveraging high-resolution data to determine bond lengths and angles (e.g., C=O bond ~1.21 Å) .
Advanced Research Questions
Q. How does electronic structure analysis (e.g., DFT calculations) explain the reactivity and stability of this compound?
Density functional theory (DFT) studies on analogous pyrazole derivatives reveal that the electron-withdrawing carboxylic acid group and electron-donating methoxy substituent influence the HOMO-LUMO gap (~4–5 eV), affecting redox behavior and nucleophilic/electrophilic sites. For instance, the methoxy group stabilizes the aromatic ring via resonance, while the carboxylic acid enhances intermolecular hydrogen bonding, as shown in molecular electrostatic potential (MEP) maps . Such insights guide derivatization strategies for enhancing solubility or bioactivity.
Q. How can discrepancies in reported melting points or spectral data be resolved?
Variations in melting points (e.g., 212–213°C vs. other analogs) may arise from polymorphic forms or impurities. To address this:
Q. What strategies are effective in mitigating low yields during hydrolysis of ester intermediates?
Low yields during ester-to-acid conversion often result from incomplete hydrolysis or side reactions. Solutions include:
Q. How does the crystal packing of this compound influence its physicochemical properties?
X-ray studies of related pyrazole-carboxylic acids show that intermolecular O-H···O hydrogen bonds form dimeric structures, while C-H···π interactions stabilize layered packing. These features correlate with high melting points and low solubility in nonpolar solvents. For example, the title compound’s crystal structure (space group ) exhibits a hydrogen-bonded dimer with a graph-set motif , critical for predicting dissolution behavior .
Methodological Considerations
Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., cyclooxygenase-2).
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over time.
- Pharmacophore modeling : MOE or LigandScout to identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) .
Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?
Byproducts arise from competing cyclization pathways. Mitigation strategies:
- Use regioselective catalysts (e.g., acetic acid for favoring 1,3-dipolar cycloaddition).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Characterize by LC-MS or H-NMR to confirm regiochemical purity .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for pyrazole-carboxylic acid derivatives?
Discrepancies may stem from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Solubility limitations : Poor aqueous solubility may reduce apparent activity. Use DMSO stocks with ≤0.1% final concentration.
- Metabolic instability : Rapid degradation in vitro vs. in vivo. Stabilize with prodrug strategies (e.g., esterification) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 212–213°C | |
| Molecular Weight | 232.23 g/mol | |
| Crystal System | Monoclinic () | |
| HOMO-LUMO Gap (DFT) | ~4.5 eV | |
| Characteristic IR (C=O) | 1700 cm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
